1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .
Preparation Methods
The synthesis of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize these synthetic routes due to their efficiency and reliability.
Chemical Reactions Analysis
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to target proteins, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidin-2-one: Lacks the amino group, which may result in different biological activities.
1-(4-Aminophenyl)-2-pyrrolidinone: Lacks the methoxy group, which may affect its reactivity and biological properties.
The presence of both amino and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVSSZOWTACRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516779 |
Source
|
Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69132-30-5 |
Source
|
Record name | 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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